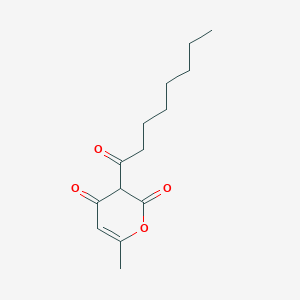
6-methyl-3-octanoyl-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-octanoyl-2H-pyran-2,4(3H)-dione, also known as 3-octanoyl-6-methyl-2H-pyran-2,4-dione or simply MOMD, is a chemical compound that belongs to the family of pyranones. It has gained significant attention among researchers due to its potential applications in various fields, including pharmaceuticals, food, and agriculture.
Wissenschaftliche Forschungsanwendungen
MOMD has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and agriculture. In the pharmaceutical industry, MOMD has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been shown to have anti-inflammatory and antioxidant properties. In the food industry, MOMD has been used as a flavoring agent due to its pleasant aroma and taste. In agriculture, MOMD has been used as a plant growth regulator to enhance crop yield and quality.
Wirkmechanismus
The mechanism of action of MOMD is complex and varies depending on the application. In the pharmaceutical industry, MOMD has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses by interfering with viral RNA synthesis. In the food industry, MOMD acts as a flavor enhancer by interacting with taste receptors in the mouth. In agriculture, MOMD acts as a plant growth regulator by regulating plant hormone levels and gene expression.
Biochemical and Physiological Effects:
MOMD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, regulating immune function, and modulating gene expression. It has also been found to improve cognitive function and memory in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of MOMD in humans.
Vorteile Und Einschränkungen Für Laborexperimente
MOMD has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, MOMD has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for MOMD research, including exploring its potential as a drug candidate for various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve yield and purity. MOMD's potential applications in the food and agriculture industries also warrant further investigation. Overall, MOMD is a promising compound that has the potential to make significant contributions to various fields.
Synthesemethoden
MOMD can be synthesized through several methods, including the reaction of 6-methyl-3-pyruvoyl-2,4-dione with octanoic acid in the presence of a catalyst. Another method involves the reaction of 6-methyl-3-pyruvoyl-2,4-dione with octanal in the presence of a catalyst, followed by oxidation with potassium permanganate. The yield of MOMD can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reactants.
Eigenschaften
IUPAC Name |
6-methyl-3-octanoylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h9,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXPXTUPUYVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)C=C(OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-octanoylpyran-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066304.png)
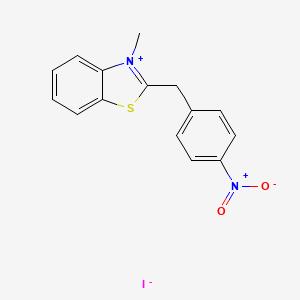
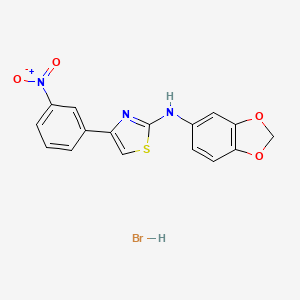
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5066343.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5066349.png)

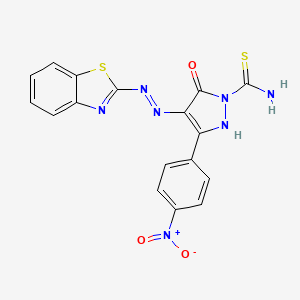
![1,5-dimethyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066372.png)
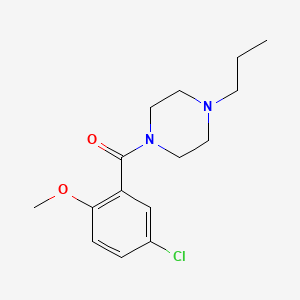
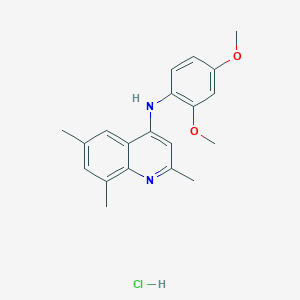
![3,3-dimethyl-11-(4-nitrophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5066395.png)
![(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetonitrile](/img/structure/B5066401.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)